AA29504
Overview
Description
Scientific Research Applications
AA 29504 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the modulation of gamma-aminobutyric acid type A receptors.
Biology: Employed in research involving neurotransmission and synaptic plasticity.
Medicine: Investigated for its potential anxiolytic effects and its role in reducing motor coordination in animal models.
Industry: Utilized in the development of new pharmacological agents targeting gamma-aminobutyric acid type A receptors
Mechanism of Action
Target of Action
The primary target of AA 29504 is the GABA(A) receptors . These receptors are ligand-gated ion channels that mediate inhibitory neurotransmission in the central nervous system. AA 29504 acts as a positive allosteric modulator of these receptors .
Mode of Action
AA 29504 interacts with its targets by modulating both α4β3δ-containing extrasynaptic receptors and α1β3γ2S-containing receptors . It displays a stronger modulatory effect at the former . This modulation enhances the inhibitory effects of GABA neurotransmission.
Biochemical Pathways
The primary biochemical pathway affected by AA 29504 is the GABAergic pathway . By enhancing the activity of GABA(A) receptors, AA 29504 increases the inhibitory effects of GABA neurotransmission, which can lead to a decrease in neuronal excitability.
Pharmacokinetics
It is known that the compound is soluble in dmso , which suggests that it may have good bioavailability.
Result of Action
AA 29504 exhibits anxiolytic effects and reduces motor coordination in rat models . These effects are likely due to its enhancement of GABAergic neurotransmission, leading to an overall decrease in neuronal excitability.
Biochemical Analysis
Biochemical Properties
Ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methylamino]phenyl]carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s stability and activity in biochemical environments .
Cellular Effects
Ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methylamino]phenyl]carbamate exhibits diverse effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, the compound may activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, or apoptosis. Additionally, it can impact the expression of genes involved in metabolic processes, thereby altering the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methylamino]phenyl]carbamate involves its interaction with various biomolecules. It can bind to enzymes, either inhibiting or activating their catalytic activities. This binding often occurs at the active site of the enzyme, where the compound forms specific interactions with amino acid residues. Furthermore, ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methylamino]phenyl]carbamate can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methylamino]phenyl]carbamate can vary over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but it may degrade over time when exposed to light, heat, or other environmental factors. Long-term exposure to ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methylamino]phenyl]carbamate can lead to cumulative effects on cellular processes, potentially resulting in altered cell function or viability .
Dosage Effects in Animal Models
The effects of ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methylamino]phenyl]carbamate in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as modulating specific biochemical pathways or reducing disease symptoms. At higher doses, it can cause toxic or adverse effects, including organ damage or systemic toxicity. Threshold effects have been observed, where the compound’s efficacy or toxicity significantly changes at specific dosage levels .
Metabolic Pathways
Ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methylamino]phenyl]carbamate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in these pathways, influencing metabolic flux and metabolite levels. For instance, the compound may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, thereby altering the overall metabolic balance within the cell .
Transport and Distribution
The transport and distribution of ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methylamino]phenyl]carbamate within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in particular cellular compartments or tissues. The compound’s distribution can significantly impact its efficacy and toxicity, as it determines the concentration of the compound at its target sites .
Subcellular Localization
Ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methylamino]phenyl]carbamate exhibits specific subcellular localization patterns, which can influence its activity and function. Targeting signals or post-translational modifications may direct the compound to particular compartments or organelles within the cell. For example, the compound may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AA 29504 involves the reaction of 2-amino-4-[(2,4,6-trimethylphenyl)methyl]amino]aniline with ethyl chloroformate. The reaction is typically carried out in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of AA 29504 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
AA 29504 primarily undergoes substitution reactions due to the presence of amino and carbamate functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in organic solvents like dichloromethane or tetrahydrofuran.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield N-alkyl derivatives, while oxidation reactions can produce corresponding oxides .
Comparison with Similar Compounds
Similar Compounds
Retigabine: Another modulator of gamma-aminobutyric acid type A receptors, but with higher potency.
Diazepam: A well-known benzodiazepine that also modulates gamma-aminobutyric acid type A receptors but through a different binding site.
Phenobarbital: A barbiturate that enhances gamma-aminobutyric acid type A receptor activity but has a broader range of effects
Uniqueness
AA 29504 is unique in its selective modulation of extrasynaptic gamma-aminobutyric acid type A receptors containing alpha 4 beta 3 delta subunits. This selectivity makes it a valuable tool for studying the specific roles of these receptors in various physiological and pathological processes .
Properties
IUPAC Name |
ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methylamino]phenyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-5-24-19(23)22-18-7-6-15(10-17(18)20)21-11-16-13(3)8-12(2)9-14(16)4/h6-10,21H,5,11,20H2,1-4H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOOTUMXCXKEAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)NCC2=C(C=C(C=C2C)C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
945828-50-2 | |
Record name | 945828-50-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the pharmacological profile of AA29504 on α4β1/3δ GABAA receptors compare to other known ligands?
A1: Studies using a HEK293 cell line expressing α4β1/3δ GABAA receptors showed that this compound did not exhibit the expected δ-subunit selectivity. [] While compounds like THIP displayed clear superagonism at these receptors compared to binary α4β1/3 receptors, this compound did not demonstrate this difference. This finding highlights the complexity of GABAA receptor pharmacology and suggests that this compound might interact with these receptors differently than initially hypothesized.
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